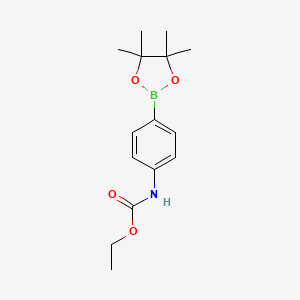

C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C(C)OC(NC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

- Application : Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is utilized in borylation reactions. Specifically, it can be employed for the borylation of benzylic C-H bonds in alkylbenzenes. These reactions occur in the presence of a palladium catalyst, resulting in the formation of pinacol benzyl boronate .

- Application : The compound is also useful in hydroboration reactions. It can react with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. Hydroboration is a valuable method for introducing boron-containing functional groups into organic molecules .

- Application : Researchers employ Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate in Suzuki-Miyaura cross-coupling reactions. These reactions allow the synthesis of complex organic compounds by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The compound serves as a boron-containing reagent in this context .

- Application : Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate participates in transesterification reactions. These reactions involve the exchange of ester groups between different molecules. Researchers use this compound as a reagent to achieve specific transformations in organic synthesis .

- Application : The compound’s unique boron-containing structure makes it valuable in drug discovery. Researchers explore its potential as a scaffold for designing novel compounds with biological activity. For example, it has been investigated as a potential JAK2 inhibitor for myeloproliferative disorders therapy .

- Application : Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate serves as an intermediate in the synthesis of various organic molecules. Its versatility allows it to play a crucial role in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Borylation Reactions

Hydroboration

Suzuki-Miyaura Cross-Coupling

Transesterification Reactions

Drug Discovery and Medicinal Chemistry

Chemical Intermediates

Mécanisme D'action

Mode of Action

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, potentially interfering with the function of biomolecules .

Biochemical Pathways

The compound may participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of these reactions on biochemical pathways are currently unknown.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C . The presence of moisture or oxygen might affect the stability of the compound . Furthermore, the compound’s activity might be affected by the pH, temperature, and ionic strength of the biological medium in which it is dissolved.

Propriétés

IUPAC Name |

ethyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-11(8-10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRTEFERUPPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2486365.png)

![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)

![2-Methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2486375.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)

![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)